molecular formula C22H23N7OS B3587974 N2-[(FURAN-2-YL)METHYL]-N4-(4-PHENYL-1,3-THIAZOL-2-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

N2-[(FURAN-2-YL)METHYL]-N4-(4-PHENYL-1,3-THIAZOL-2-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B3587974
M. Wt: 433.5 g/mol
InChI Key: HCHSXMKUIONQLZ-UHFFFAOYSA-N
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Description

N2-[(FURAN-2-YL)METHYL]-N4-(4-PHENYL-1,3-THIAZOL-2-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a combination of furan, thiazole, piperidine, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(FURAN-2-YL)METHYL]-N4-(4-PHENYL-1,3-THIAZOL-2-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic synthesis. The process begins with the preparation of the individual moieties, such as the furan, thiazole, and piperidine derivatives. These intermediates are then coupled through various organic reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Scientific Research Applications

N2-[(FURAN-2-YL)METHYL]-N4-(4-PHENYL-1,3-THIAZOL-2-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(FURAN-2-YL)METHYL]-N4-(4-PHENYL-1,3-THIAZOL-2-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives and thiazole-containing molecules, such as:

    2,4-Disubstituted thiazoles: Known for their diverse biological activities.

    Triazole derivatives: Widely studied for their pharmacological potential.

Uniqueness

What sets N2-[(FURAN-2-YL)METHYL]-N4-(4-PHENYL-1,3-THIAZOL-2-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-N-(furan-2-ylmethyl)-2-N-(4-phenyl-1,3-thiazol-2-yl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7OS/c1-3-8-16(9-4-1)18-15-31-22(24-18)28-20-25-19(23-14-17-10-7-13-30-17)26-21(27-20)29-11-5-2-6-12-29/h1,3-4,7-10,13,15H,2,5-6,11-12,14H2,(H2,23,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHSXMKUIONQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NC3=NC(=CS3)C4=CC=CC=C4)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-[(FURAN-2-YL)METHYL]-N4-(4-PHENYL-1,3-THIAZOL-2-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 2
N2-[(FURAN-2-YL)METHYL]-N4-(4-PHENYL-1,3-THIAZOL-2-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 3
Reactant of Route 3
N2-[(FURAN-2-YL)METHYL]-N4-(4-PHENYL-1,3-THIAZOL-2-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 4
Reactant of Route 4
N2-[(FURAN-2-YL)METHYL]-N4-(4-PHENYL-1,3-THIAZOL-2-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 5
N2-[(FURAN-2-YL)METHYL]-N4-(4-PHENYL-1,3-THIAZOL-2-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 6
Reactant of Route 6
N2-[(FURAN-2-YL)METHYL]-N4-(4-PHENYL-1,3-THIAZOL-2-YL)-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

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